Cas no 32089-54-6 (Pyrene-1-carboxylic acid hydrazide)
Pyrene-1-carboxylic acid hydrazide Chemical and Physical Properties
Names and Identifiers
-
- Pyrene-1-carboxylic acid hydrazide
- pyrene-1-carbohydrazide
- 1-Pyrenecarboxylic acid, hydrazide
- SCHEMBL15856051
- LCZC1084
- 32089-54-6
- AKOS025131620
-
- Inchi: 1S/C17H12N2O/c18-19-17(20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,18H2,(H,19,20)
- InChI Key: VLRKTIXKKUGTNT-UHFFFAOYSA-N
- SMILES: C1(C(NN)=O)=C2C3=C4C(C=C2)=CC=CC4=CC=C3C=C1
Computed Properties
- Exact Mass: 260.094963011g/mol
- Monoisotopic Mass: 260.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.373±0.06 g/cm3(Predicted)
- pka: 12.65±0.30(Predicted)
Pyrene-1-carboxylic acid hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ZHUO CAI SHENG WU | LCZC1084-500mg |
pyrene-1-carbohydrazide |
32089-54-6 | 95%+ | 500mg |
$663.33 | 2021-09-16 | |
| ZHUO CAI SHENG WU | LCZC1084-1g |
pyrene-1-carbohydrazide |
32089-54-6 | 95%+ | 1g |
$1163.33 | 2021-09-16 |
Pyrene-1-carboxylic acid hydrazide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Pyrene-1-carboxylic acid hydrazide
Pyrene-1-carboxylic acid hydrazide (CAS No. 32089-54-6): A Versatile Building Block in Modern Chemical Biology
Pyrene-1-carboxylic acid hydrazide, with the chemical identifier CAS No. 32089-54-6, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic compound, featuring a pyrene core substituted with a carboxylic acid group and a hydrazide moiety, has garnered considerable attention due to its unique structural and functional properties. The hydrazide group, in particular, makes it a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates and probes for biochemical assays.
The pyrene scaffold itself is renowned for its strong fluorescence characteristics, which make it an excellent tool in Förster Resonance Energy Transfer (FRET) assays and other spectroscopic techniques. These properties have been leveraged in recent studies to develop novel methods for studying protein-protein interactions and nucleic acid dynamics. For instance, researchers have utilized derivatives of Pyrene-1-carboxylic acid hydrazide to design fluorescent probes that can selectively label specific biomolecules within living cells, providing real-time insights into cellular processes.
In the context of drug discovery, the hydrazide functionality of Pyrene-1-carboxylic acid hydrazide allows for facile conjugation with various pharmacophores. This has led to the development of novel hybrid molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. Recent advances in medicinal chemistry have demonstrated the utility of this compound in designing inhibitors for kinases and other therapeutic targets. The ability to incorporate such a versatile building block into drug candidates has significantly accelerated the discovery pipeline for new treatments.
The synthesis of Pyrene-1-carboxylic acid hydrazide involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyrene derivative, followed by carboxylation and subsequent introduction of the hydrazide group. These synthetic strategies have been refined over the years to achieve high yields and purity, making it readily available for further chemical manipulation. The robustness of its synthetic route ensures that researchers can reliably obtain this compound in sufficient quantities for both academic and industrial applications.
Beyond its applications in drug development, Pyrene-1-carboxylic acid hydrazide has found utility in materials science and nanotechnology. Its fluorescence properties have been exploited in the development of luminescent materials for sensors and optoelectronic devices. Additionally, the compound's ability to form stable complexes with metal ions has opened up avenues for designing metal-organic frameworks (MOFs) with tailored properties. These materials have potential applications in catalysis, gas storage, and separation technologies.
The growing interest in Pyrene-1-carboxylic acid hydrazide has spurred further research into its derivatives and analogs. Recent studies have explored modifications to the pyrene core and the functional groups attached to it, aiming to enhance specific properties such as solubility, bioavailability, and metabolic stability. These efforts have led to the discovery of new compounds with improved characteristics for biological applications. The ongoing exploration of Pyrene-1-carboxylic acid hydrazide derivatives underscores its importance as a cornerstone molecule in modern chemical biology.
In conclusion, Pyrene-1-carboxylic acid hydrazide (CAS No. 32089-54-6) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features make it an invaluable tool for developing new drugs, diagnostic agents, and advanced materials. As research continues to uncover new possibilities for this compound, its significance is only expected to grow further. The versatility of Pyrene-1-carboxylic acid hydrazide underscores its role as a key player in shaping the future of chemical biology and related fields.
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